3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is an organic compound belonging to the class of arylsulfonyl chlorides. It is characterized by a benzene ring substituted with a difluoromethoxy group and a sulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(difluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride finds applications in several areas of scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The difluoromethoxy group also contributes to the compound’s reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar in structure but lacks the methyl group.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group instead of a methyl group.
Uniqueness
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H7ClF2O3S |
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Molecular Weight |
256.65 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-6(14-8(10)11)3-2-4-7(5)15(9,12)13/h2-4,8H,1H3 |
InChI Key |
HAZJNQQRVXBZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)F |
Origin of Product |
United States |
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